molecular formula C26H26N2O7 B11223774 (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone

Cat. No.: B11223774
M. Wt: 478.5 g/mol
InChI Key: DZUSVENGRWRGLY-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including methoxy, nitrophenoxy, and isoquinoline moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. The initial steps often include the formation of the isoquinoline core, followed by the introduction of methoxy groups through methylation reactions. The nitrophenoxy group is usually introduced via nucleophilic substitution reactions, where a nitrophenol derivative reacts with a suitable leaving group on the isoquinoline scaffold. The final step involves the formation of the methanone linkage, which can be achieved through Friedel-Crafts acylation or related carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of catalysts, such as Lewis acids, to enhance reaction efficiency and selectivity. Additionally, industrial processes may incorporate continuous flow reactors to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form various substituted derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings and the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in synthetic chemistry and material science applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Studies often focus on modifying the compound to enhance its biological efficacy and selectivity.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for potential therapeutic applications. The presence of the isoquinoline core, in particular, is of interest due to its prevalence in many pharmacologically active compounds.

Industry

Industrially, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dimethoxy-1-((4-aminophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone: This compound differs by having an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.

    (6,7-dimethoxy-1-((4-hydroxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone: The presence of a hydroxy group instead of a nitro group can enhance hydrogen bonding and solubility.

    (6,7-dimethoxy-1-((4-chlorophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone: The chloro group can introduce different electronic effects and reactivity patterns compared to the nitro group.

Uniqueness

The uniqueness of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C26H26N2O7/c1-32-20-8-4-17(5-9-20)26(29)27-13-12-18-14-24(33-2)25(34-3)15-22(18)23(27)16-35-21-10-6-19(7-11-21)28(30)31/h4-11,14-15,23H,12-13,16H2,1-3H3

InChI Key

DZUSVENGRWRGLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC

Origin of Product

United States

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